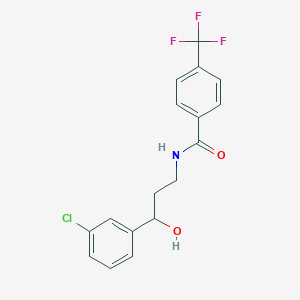

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactivity . The compound also contains a trifluoromethyl group, which can enhance the compound’s metabolic stability and lipophilicity .

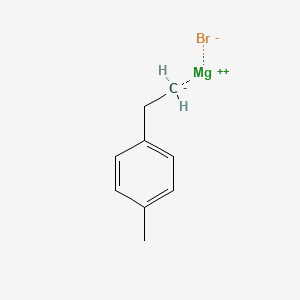

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine with the corresponding acid chloride or anhydride to form the benzamide group . The trifluoromethyl group could potentially be introduced using a reagent such as trifluoromethyltrimethylsilane .

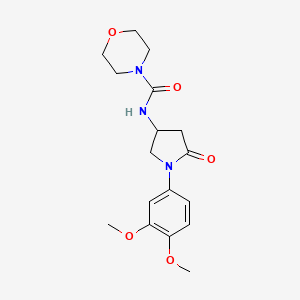

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a trifluoromethyl group. The presence of the trifluoromethyl group could potentially influence the compound’s electronic properties, as the fluorine atoms are highly electronegative .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzamide and trifluoromethyl groups. The benzamide group could potentially undergo reactions such as hydrolysis, while the trifluoromethyl group could potentially participate in nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .

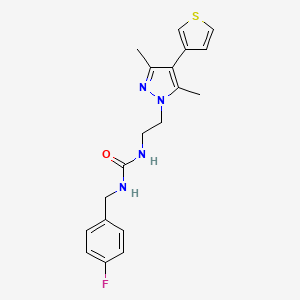

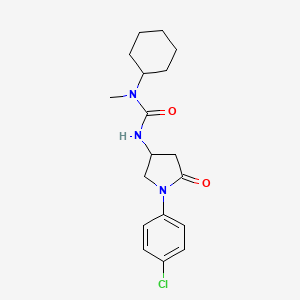

Scientific Research Applications

Synthesis and Spectroscopic Analysis

Research has focused on synthesizing and characterizing chemical derivatives similar to N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzamide. For instance, studies have synthesized acylthioureas with significant anti-pathogenic activity, highlighting their potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011). Another study synthesized benzotriazole compounds containing a thioamide group, revealing their antifungal activities (Xu et al., 2006).

Characterization of Radiolabeled Compounds

The compound has been studied for its potential in radiolabeling to explore biological pathways. For example, a potent C-C chemokine receptor 1 antagonist with benzamide functionality underwent tritium labeling for biochemical studies (Hong et al., 2015).

Magnetic and Structural Studies

Research into tetranuclear [Cu-Ln]2 single molecule magnets, utilizing similar compounds, has provided insights into their synthesis, structural, and magnetic properties. These studies contribute to the development of materials science, particularly in the area of molecular magnets (Costes, Shova, & Wernsdorfer, 2008).

Development of Polyimides

Research has also focused on the synthesis of polyimides derived from asymmetric trifluoromethylated aromatic diamines, highlighting their thermal stability and potential applications in materials science (Bu et al., 2011).

Advanced Organic Synthesis Techniques

Studies have explored the use of benzophenone imine as an ammonia equivalent in the palladium-catalyzed amination of aryl halides and triflates, demonstrating the versatility of related compounds in synthetic organic chemistry (Wolfe et al., 1997).

Mechanism of Action

Target of Action

The primary targets of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .

Mode of Action

The specific mode of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide It’s known that indole derivatives possess various biological activities, which created interest among researchers to synthesize a variety of indole derivatives .

Biochemical Pathways

The biochemical pathways affected by N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Result of Action

The molecular and cellular effects of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClF3NO2/c18-14-3-1-2-12(10-14)15(23)8-9-22-16(24)11-4-6-13(7-5-11)17(19,20)21/h1-7,10,15,23H,8-9H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTSZULOWUUFAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2720159.png)

![3-[[1-(4-Methylphenyl)sulfonylpiperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2720166.png)

![Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate](/img/structure/B2720175.png)

![3-(2-chlorobenzyl)-2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2720179.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2720180.png)

![2-(4-fluorophenyl)sulfanyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2720182.png)